4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic or basic conditions.
Attachment of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where the thiazole ring is reacted with an ethoxyphenyl halide.
Formation of the benzamide core: This can be done by reacting the intermediate compound with benzoyl chloride in the presence of a base.
Introduction of the sulfonamide group: This step involves reacting the intermediate with cyclopentylamine and methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group.
Reduction: Reduction reactions might target the benzamide or sulfonamide groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide
- 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
Uniqueness
The unique combination of the ethoxyphenyl group and the thiazole ring in 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide may confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could be explored through comparative studies in various applications.
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-3-31-20-12-8-17(9-13-20)22-16-32-24(25-22)26-23(28)18-10-14-21(15-11-18)33(29,30)27(2)19-6-4-5-7-19/h8-16,19H,3-7H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBKLBYOELHSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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